N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)-N-methylacetamide
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Description
N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)-N-methylacetamide is a useful research compound. Its molecular formula is C20H23NO3 and its molecular weight is 325.408. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Analytical Characterizations
The creation and analysis of N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)-N-methylacetamide and its derivatives play a pivotal role in the field of synthetic chemistry, contributing to the development of new psychoactive substances. Research on arylcyclohexylamines, which are perceived as ketamine-like dissociative substances acting predominantly via N-methyl-D-aspartate (NMDA) receptor antagonism, highlights the synthetic flexibility and analytical challenges presented by such compounds. Studies have focused on the synthesis of N-alkyl derivatives and their analytical characterization through various spectrometric and spectroscopic techniques, revealing insights into their structural properties and potential applications as research chemicals (Wallach et al., 2016).
Crystallography and Chiral Space Groups
Investigations into isochroman derivatives, including those structurally related to this compound, have revealed intriguing aspects of their crystalline structures. Research focusing on the tendency of these compounds to crystallize in chiral space groups has provided valuable insights into their stereochemical behaviors. Such studies not only enhance our understanding of molecular conformations but also facilitate the design of molecules with specific chiral properties, impacting the development of pharmaceuticals and materials science (Palusiak et al., 2004).
Environmental Impact and Degradation
Research on the environmental fate and degradation pathways of related chloroacetamide herbicides, such as metolachlor, sheds light on the ecological implications of using such chemicals. Studies focus on their adsorption, mobility, and efficacy in soil, influenced by factors like organic matter content and irrigation practices. Understanding these aspects is crucial for assessing the environmental impact of chloroacetamides and devising strategies to mitigate their persistence and toxicity in agricultural settings (Peter & Weber, 1985).
Pharmacological and Biological Activities
Exploration into the pharmacological profiles of arylcyclohexylamine derivatives has expanded our knowledge of their potential as dissociative anesthetics. Studies evaluating their affinity for central nervous system receptors, including the NMDA receptor, are essential for understanding the mechanistic basis of their effects. Such research contributes to the development of new therapeutic agents with dissociative properties, offering potential applications in anesthesia and pain management (Colestock et al., 2018).
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-(4-methoxyphenyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-21(20(22)11-15-7-9-18(23-2)10-8-15)13-19-12-16-5-3-4-6-17(16)14-24-19/h3-10,19H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKVRMHZBOPIIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)C(=O)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.